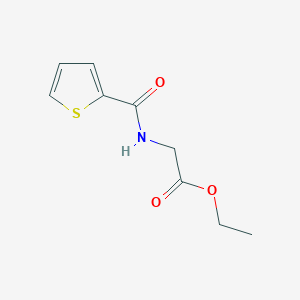

Ethyl 2-(thiophene-2-carboxamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQPNHJALVNVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364969 | |

| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-25-1 | |

| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(thiophene-2-carboxamido)acetate" CAS number

An In-depth Technical Guide to Ethyl 2-(thiophene-2-carboxamido)acetate (CAS: 39978-25-1)

Abstract

This compound, a molecule belonging to the versatile thiophene carboxamide class, serves as a significant building block in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of the compound, identified by CAS number 39978-25-1.[3][4] We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol with mechanistic insights, and discuss its current and potential applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and strategic use.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a thiophene ring linked to an ethyl acetate moiety through an amide bond. The thiophene ring, an aromatic heterocycle containing sulfur, is a key structural motif in many pharmacologically active molecules, valued for its ability to engage in various biological interactions.[1][5]

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 39978-25-1 | [3][4] |

| Molecular Formula | C₉H₁₁NO₃S | [3] |

| Molecular Weight | 213.26 g/mol | [3] |

| Synonyms | Ethyl 2-[(2-thienylcarbonyl)amino]acetate, N-(2-thenoyl)glycine ethyl ester, Ethyl N-(thiophene-2-carbonyl)glycinate | [3] |

| SMILES Code | O=C(OCC)CNC(C1=CC=CS1)=O | [4] |

| Polar Surface Area (PSA) | 83.6 Ų | [3] |

The structure combines the lipophilic, aromatic character of the thiophene ring with the more polar amide and ester functionalities, creating a molecule with balanced properties suitable for lead optimization in drug discovery programs.

Synthesis and Mechanistic Insights

The synthesis of thiophene carboxamides is a well-established process in organic chemistry, typically involving the coupling of a carboxylic acid and an amine.[2] The following protocol describes a reliable method for synthesizing this compound from commercially available starting materials.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound via carbodiimide-mediated coupling of thiophene-2-carboxylic acid and ethyl glycinate hydrochloride.

Materials:

-

Thiophene-2-carboxylic acid (1.0 eq)

-

Ethyl glycinate hydrochloride (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[2]

-

Hydroxybenzotriazole (HOBt) (1.2 eq)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophene-2-carboxylic acid (1.0 eq), ethyl glycinate hydrochloride (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 15 minutes.

-

Acid Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes unreacted starting materials, coupling agents, and base.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[2]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Causality and Mechanistic Discussion

The choice of EDC and HOBt is critical for an efficient and high-yield reaction. EDC is a water-soluble carbodiimide that activates the carboxylic acid group of thiophene-2-carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to side reactions, such as racemization or rearrangement into an inactive N-acylurea. The addition of HOBt mitigates this by trapping the O-acylisourea to form an HOBt-ester. This new intermediate is more stable yet still highly reactive towards the amine (ethyl glycinate), ensuring a clean and efficient amide bond formation. The base (triethylamine) is essential for deprotonating the ammonium salt of ethyl glycinate, liberating the free amine nucleophile required for the coupling reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[2] Thiophene-containing compounds are key components in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6]

-

Anticancer Activity: Numerous thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, colon, liver, and breast cancer.[1][2] Their mechanisms of action often involve the inhibition of critical cellular processes like microtubule assembly or the modulation of protein tyrosine phosphatases.[1][2] Some derivatives act as biomimetics of established anticancer drugs like Combretastatin A-4.[6]

-

Antibacterial and Anti-inflammatory Potential: The scaffold has also been explored for its ability to combat bacterial infections and modulate inflammatory pathways.[2] Some derivatives show promise as inhibitors of bacterial efflux pumps or enzymes like cyclooxygenases (COX).[2]

-

Versatile Intermediate: As this guide's subject, this compound serves as a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.

Scaffold Application Diagram

Caption: Role of the core scaffold in generating diverse therapeutic leads.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methylene singlet (CH₂), an amide proton (broad singlet or triplet), and three distinct protons on the thiophene ring in the aromatic region. |

| ¹³C NMR | Resonances for the ethyl ester carbons, the methylene carbon, the amide carbonyl, and the five distinct carbons of the thiophene ring. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (213.26 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and C-S stretching (thiophene). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the constituent functional groups and related chemicals.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[9][10] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep away from strong oxidizing agents, acids, and bases.

-

Spills: In case of a spill, contain the material using a non-combustible absorbent material (e.g., sand or earth) and place it in a suitable container for disposal.[11]

Conclusion

This compound (CAS: 39978-25-1) is more than a simple chemical entity; it is a strategic starting point for innovation in pharmaceutical research. Its straightforward synthesis, combined with the proven pharmacological potential of the thiophene carboxamide scaffold, makes it an invaluable tool for drug discovery professionals. This guide has provided a detailed framework for its synthesis, characterization, and application, underscoring its importance and encouraging its further exploration in the quest for novel therapeutics.

References

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2894. Retrieved from [Link]

-

LabAlley. (2022). Ethyl Acetate - Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0). Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(21), 7384. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl thiophene. Retrieved from [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1548. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0371594 A1 - Thiophene-carboxamide derivatives and their pharmaceutical use. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 39978-25-1|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. rcilabscan.com [rcilabscan.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. trc-corp.com [trc-corp.com]

A Technical Guide to Ethyl 2-(thiophene-2-carboxamido)acetate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(thiophene-2-carboxamido)acetate is a distinct organic molecule featuring a thiophene ring linked to a glycine ethyl ester moiety via an amide bond. As a member of the thiophene carboxamide class, it belongs to a scaffold of significant interest in medicinal chemistry and drug discovery. Thiophene derivatives are prized for their versatile pharmacological properties, and the carboxamide linkage provides a stable, planar structural element crucial for molecular interactions with biological targets.[1][2] This technical guide provides an in-depth analysis of the core physicochemical properties, a detailed workflow for its synthesis and characterization, and a discussion of its relevance within the broader context of pharmaceutical research. The foundational molecular weight of this compound is 213.26 g/mol .[3]

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated physical properties. These data are critical for experimental design, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Weight | 213.26 g/mol | Echemi[3] |

| Exact Mass | 213.045964 g/mol | Echemi[3] |

| Molecular Formula | C₉H₁₁NO₃S | Echemi, BLD Pharm, Crysdot LLC[3][4] |

| CAS Number | 39978-25-1 | Echemi, BLD Pharm, Crysdot LLC[3][4] |

| IUPAC Name | ethyl 2-[(thiophen-2-yl)formamido]acetate | Echemi[3] |

| Common Synonyms | This compound, ethyl N-(thiophen-2-ylcarbonyl)glycinate, N-(2-thenoyl)glycine ethyl ester | Echemi[3] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound is most reliably achieved through a standard amide coupling reaction. This approach offers high yields and purity by controllably joining a carboxylic acid and an amine.

Synthetic Strategy: Amide Coupling

The logical and field-proven method involves the reaction between thiophene-2-carboxylic acid and the ethyl ester of glycine (ethyl 2-aminoacetate). The causality behind this choice rests on the need to form a stable amide bond without hydrolyzing the ethyl ester. This is accomplished by activating the carboxylic acid with a coupling agent, which renders it highly susceptible to nucleophilic attack by the amine.

Key Components:

-

Starting Materials: Thiophene-2-carboxylic acid and Ethyl 2-aminoacetate hydrochloride.

-

Coupling Agents: A carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is standard. It activates the carboxylic acid to form a reactive intermediate.[2]

-

Catalyst/Additive: Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) is often included. HOBt minimizes side reactions and reduces the risk of racemization, while DMAP serves as an effective acylation catalyst.[2]

-

Solvent: An aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.[2]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine starting material and the byproducts of the coupling reaction.

Caption: Synthetic workflow for amide coupling.

Experimental Protocol: A Validated Approach

-

Reaction Setup: To a solution of thiophene-2-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the acid.[2]

-

Amine Addition: In a separate flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq). Add this solution to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification & Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified via column chromatography.[5] The structure and purity of the final compound must be rigorously confirmed by spectroscopic methods.

Caption: Post-synthesis purification and analysis workflow.

Significance in Drug Development

The thiophene carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets, leading to a wide range of pharmacological activities.[1][2]

-

Anticancer Activity: Numerous thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects.[1][5] Mechanisms include the inhibition of crucial cellular targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and tubulin polymerization.[1][5] The structural similarity of some derivatives to Combretastatin A-4 (CA-4), a potent antimitotic agent, highlights the potential of this class.[5]

-

Antibacterial and Antioxidant Properties: Research has demonstrated that functionalized thiophene-2-carboxamides can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Furthermore, certain derivatives have shown potent antioxidant capabilities in assays such as the ABTS method.[6]

-

Broad Bioactivity: The thiophene ring is a bioisostere of the phenyl ring, meaning it has similar physical and chemical properties, allowing it to mimic phenyl-containing ligands while offering a different electronic profile and metabolic fate. This property, combined with the hydrogen-bonding capabilities of the amide linker, makes the scaffold highly adaptable for designing enzyme inhibitors and receptor modulators.[1]

Caption: The thiophene carboxamide scaffold and its diverse bioactivities.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate precautions. Users must wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood. For detailed information on handling, storage, and disposal, researchers are required to consult the Safety Data Sheet (SDS) provided by the specific chemical supplier.

References

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]

-

Badiceanu, C.-V., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(11), 2530. Available at: [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1555. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 39978-25-1|this compound|BLD Pharm [bldpharm.com]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(thiophene-2-carboxamido)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(thiophene-2-carboxamido)acetate, a molecule of significant interest within the broader class of thiophene carboxamides. These scaffolds are pivotal in medicinal chemistry and drug discovery, demonstrating a wide array of pharmacological activities.[1][2] This document details a reliable synthetic pathway to this compound, outlines its complete spectroscopic characterization with predicted and comparative data, and discusses its potential applications, particularly in the realm of anticancer research. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize, characterize, and utilize this versatile chemical entity.

Introduction: The Significance of the Thiophene Carboxamide Scaffold

Thiophene, an electron-rich five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of a carboxamide linkage to the thiophene ring further enhances the potential for molecular interactions with biological targets, making thiophene carboxamides a cornerstone for the development of novel therapeutic agents.[1][2]

This compound, belonging to this esteemed class of compounds, serves as a valuable building block and a potential pharmacophore in its own right. Its structure combines the aromatic thiophene moiety with an amino acid ester, presenting multiple points for further chemical modification and exploration of structure-activity relationships (SAR). The understanding of its synthesis and detailed characterization is paramount for its effective utilization in research and development.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl N-(thiophene-2-carbonyl)glycinate, N-(2-Thenoyl)glycine ethyl ester |

| CAS Number | 39978-25-1[3] |

| Molecular Formula | C₉H₁₁NO₃S[3] |

| Molecular Weight | 213.26 g/mol [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acylation of the amino group of glycine ethyl ester with thiophene-2-carbonyl chloride. This is a standard and high-yielding amidation reaction.

Synthetic Workflow

The overall synthetic strategy involves two primary steps: the preparation of the acylating agent, thiophene-2-carbonyl chloride, from thiophene-2-carboxylic acid, followed by the coupling reaction with glycine ethyl ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Thiophene-2-carbonyl chloride

-

Materials: Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), Dry Dichloromethane (DCM).

-

Procedure:

-

To a solution of thiophene-2-carboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and DCM under reduced pressure to yield crude thiophene-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: Thiophene-2-carbonyl chloride, Glycine ethyl ester hydrochloride, Triethylamine (Et₃N), Dry Dichloromethane (DCM).

-

Procedure:

-

Suspend glycine ethyl ester hydrochloride (1.0 eq) in dry DCM.

-

Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

-

To this mixture, add a solution of thiophene-2-carbonyl chloride (1.0 eq) in dry DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[4]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

-

Spectroscopic Characterization

Due to the limited availability of published, experimentally-verified spectra for this compound, the following section provides a detailed prediction of its spectroscopic data based on the known spectral properties of its precursors and closely related analogs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester and the thiophene ring protons, as well as the methylene group of the glycine moiety and the amide proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Broad Singlet | 1H | Amide N-H |

| ~7.8 - 7.9 | Doublet of Doublets | 1H | Thiophene H5 |

| ~7.6 - 7.7 | Doublet of Doublets | 1H | Thiophene H3 |

| ~7.1 - 7.2 | Doublet of Doublets | 1H | Thiophene H4 |

| ~4.2 | Quartet | 2H | Ester -OCH₂CH₃ |

| ~4.1 | Doublet | 2H | Glycine -CH₂- |

| ~1.3 | Triplet | 3H | Ester -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 - 171 | Ester C=O |

| ~161 - 163 | Amide C=O |

| ~138 - 140 | Thiophene C2 |

| ~131 - 133 | Thiophene C5 |

| ~129 - 131 | Thiophene C3 |

| ~127 - 129 | Thiophene C4 |

| ~61 - 63 | Ester -OCH₂CH₃ |

| ~42 - 44 | Glycine -CH₂- |

| ~14 - 15 | Ester -OCH₂CH₃ |

Predicted FT-IR Spectral Data

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Amide) |

| ~3100 | Weak | C-H Stretch (Aromatic) |

| ~2900 - 3000 | Weak | C-H Stretch (Aliphatic) |

| ~1740 - 1760 | Strong | C=O Stretch (Ester) |

| ~1650 - 1670 | Strong | C=O Stretch (Amide I) |

| ~1520 - 1550 | Medium | N-H Bend (Amide II) |

| ~1400 - 1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1150 - 1250 | Strong | C-O Stretch (Ester) |

| ~700 - 800 | Strong | C-H Out-of-plane Bend (Thiophene) |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 213 | Molecular Ion [M]⁺ |

| 168 | [M - OCH₂CH₃]⁺ |

| 140 | [M - COOCH₂CH₃]⁺ |

| 111 | [Thiophene-C=O]⁺ |

| 83 | [Thiophene]⁺ |

Potential Applications in Drug Discovery

The thiophene carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous studies have highlighted its potential in the development of novel therapeutics, particularly in oncology.

Anticancer Activity

Thiophene carboxamide derivatives have been extensively investigated as anticancer agents.[1] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many thiophene carboxamides act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Thiophene carboxamides can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

This compound, with its reactive ester group and modifiable amide linkage, represents an excellent starting point for the synthesis of a library of compounds for screening against various cancer cell lines and molecular targets.

Caption: Potential anticancer mechanisms of thiophene carboxamide derivatives.

Conclusion

This compound is a chemically tractable and biologically significant molecule. This guide has provided a detailed, practical framework for its synthesis and a thorough, predictive analysis of its spectroscopic characteristics. The established importance of the thiophene carboxamide scaffold in drug discovery underscores the value of this compound as a key intermediate and a platform for the development of novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers aiming to explore the full potential of this versatile chemical entity.

References

- El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Future Medicinal Chemistry, 10(18), 2147-2165.

- Hawash, M., et al. (2022).

- Nörrlinger, M., Hafner, S., & Ziegler, T. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 12, 1827–1836.

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

Sources

"Ethyl 2-(thiophene-2-carboxamido)acetate" physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(thiophene-2-carboxamido)acetate

Abstract

This compound, a molecule integrating a thiophene moiety with an N-acylated amino acid ester, represents a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, scientists, and professionals in drug development. The document details the compound's chemical identity, synthesizes its known and predicted physicochemical characteristics, and outlines its spectroscopic profile. Furthermore, a robust synthesis protocol is described, accompanied by an analysis of the compound's chemical stability and reactivity. The guide contextualizes this information by exploring the broader applications of thiophene carboxamides, highlighting their potential as bioactive agents. This document is structured to serve as a foundational reference, blending established data with expert analysis to support future research and application.

Introduction

The confluence of heterocyclic chemistry and amino acid building blocks has yielded numerous compounds with significant biological and material applications. This compound (CAS No. 39978-25-1) is a prime example of this molecular synergy. It is structurally an N-acyl derivative of glycine ethyl ester, where the acyl group is provided by thiophene-2-carboxylic acid. Thiophene rings are well-known bioisosteres of benzene, often incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. Similarly, amino acid esters are fundamental chiral building blocks in peptide synthesis and drug design.

The amide linkage between these two fragments provides structural rigidity and hydrogen bonding capabilities, which are critical for molecular recognition in biological systems. Thiophene-2-carboxamide derivatives, as a class, have demonstrated a wide range of bioactivities, including antibacterial, antioxidant, and enzyme inhibitory effects.[1][2] This guide aims to consolidate the available physicochemical data for this compound, providing a detailed scientific resource to facilitate its use in research and development.

Caption: Logical flow of the technical guide sections.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is cataloged with unique identifiers across multiple chemical databases. Its structure consists of a central amide bond linking a thiophene-2-carbonyl group to the nitrogen of a glycine ethyl ester moiety.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 39978-25-1 |

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 g/mol |

| IUPAC Name | ethyl 2-[(thiophen-2-yl)formamido]acetate |

| Synonyms | N-(2-Thenoyl)glycine ethyl ester, Ethyl 2-(thiophene-2-carbonylamino)acetate |

| SMILES | O=C(OCC)CNC(C1=CC=CS1)=O |

The planarity of the thiophene ring and the amide bond influences the overall conformation of the molecule, which can be critical for its interaction with biological targets.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound are not widely published, its properties can be reliably predicted based on its structure and comparison with analogous N-acyl amino acid esters.[3][4]

Table 2: Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Predicted to be a white to off-white solid at room temperature. | Inferred from similar N-acyl amino acid structures. |

| Melting Point | Not experimentally reported in available literature. N-acyl amino acids are generally crystalline solids.[4] | N/A |

| Boiling Point | Not experimentally reported; likely to decompose upon heating at atmospheric pressure. | N/A |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and chlorinated solvents; poorly soluble in water and nonpolar alkanes. | Inferred from structural components (ester, amide, thiophene). |

| Polar Surface Area (PSA) | 83.6 Ų | [5] |

| logP (Octanol/Water) | Predicted value is typically in the range of 1.5-2.5. | Inferred from chemical structure. |

The molecule is an amphiphile, possessing a nonpolar thiophene ring and ethyl chain, along with a polar headgroup composed of the amide and ester functionalities.[6] This balance is crucial for its potential membrane-permeating capabilities.

Predicted Spectroscopic Features

Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published spectra for this specific compound, the following features are predicted based on its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Thiophene Protons: Three signals in the aromatic region (~7.0-7.8 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene ring.

-

Amide Proton (N-H): A broad singlet or triplet (~8.0-9.0 ppm), with its chemical shift being solvent-dependent.

-

Methylene Protons (-CH₂-): A doublet (~4.1-4.3 ppm) for the glycine alpha-carbon, coupled to the N-H proton.

-

Ethyl Ester Protons: A quartet (~4.2 ppm, -OCH₂-) and a triplet (~1.3 ppm, -CH₃).

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region for the amide (~160-165 ppm) and ester (~170 ppm) carbons.

-

Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm).

-

Aliphatic Carbons: Signals for the glycine alpha-carbon (~41 ppm) and the ethyl ester carbons (~61 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

Carbonyl (C=O) Stretches: Two distinct, strong absorption bands are expected. The amide I band should appear around 1650-1680 cm⁻¹, and the ester carbonyl stretch at a higher frequency, typically 1735-1750 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 213. Key fragmentation patterns would likely involve the cleavage of the amide and ester bonds, with a prominent fragment corresponding to the thenoyl cation (m/z = 111).

Synthesis and Purification

This compound is readily synthesized via a standard amidation reaction. A reliable method involves the Schotten-Baumann reaction between thiophene-2-carbonyl chloride and ethyl glycinate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl glycinate hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to neutralize the hydrochloride and liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of thiophene-2-carbonyl chloride (1.05 eq) in DCM dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure product.

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, dark). As with many esters and amides, long-term stability in solution may be limited, particularly in protic solvents.

-

Reactivity:

-

Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under strong acidic or basic conditions, yielding thiophene-2-carboxylic acid and glycine or their respective salts. The ester is generally more labile than the amide.

-

Thiophene Ring: The thiophene ring is electron-rich and can undergo electrophilic aromatic substitution (e.g., halogenation, nitration). The carboxamide group is a deactivating, meta-directing group, meaning substitution would likely occur at the C4 or C5 position, with the C5 position often being favored. The reactivity of the thiophene ring is a key feature for further functionalization.[7][8]

-

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry.[1] This compound serves as a valuable intermediate for generating libraries of more complex molecules.

-

Bioactive Scaffolds: Thiophene carboxamides have been investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to create a diverse array of amide derivatives for structure-activity relationship (SAR) studies.

-

Probes for Drug Targets: N-acyl amino acids are recognized as a class of endogenous signaling molecules.[6][9] Synthetic analogues like this compound can be used as chemical probes to investigate the receptors and enzymes involved in these signaling pathways.

Conclusion

This compound is a well-defined chemical entity with a collection of predictable physical and spectroscopic properties based on its robust chemical structure. While specific experimental data on properties like melting point are sparse in the public domain, its synthesis is straightforward, and its reactivity is well-understood from the behavior of its constituent functional groups. Its primary value lies in its role as a versatile building block for the synthesis of novel compounds with potential applications in pharmacology and materials science. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this compound into their research endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link]

-

Bradshaw, H. B., & Walker, J. M. (2009). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 158(2), 433–443. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]

-

ResearchGate. (2023). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (2005). The synthesis, properties, and applications of N-acyl-α-aminoacids. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). N-acylamides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. N-Acylamides - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Ethyl 2-(thiophene-2-carboxamido)acetate

Introduction

Ethyl 2-(thiophene-2-carboxamido)acetate is a molecule of interest within medicinal chemistry and drug discovery, belonging to the class of thiophene carboxamides.[1][2][3] The thiophene ring is a significant heterocyclic scaffold known to impart a range of pharmacological activities, while the carboxamide linkage is a fundamental component of many biologically active compounds.[1][2] A critical determinant of a compound's utility in pharmaceutical development is its solubility, which directly influences bioavailability, formulation, and ultimately, therapeutic efficacy.[4] This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound, offering insights grounded in its molecular structure and providing actionable protocols for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses three key functional groups that govern its solubility profile: a thiophene ring, a secondary amide, and an ethyl ester.

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle containing a sulfur atom.[2] While it is generally considered a non-polar moiety, the presence of the sulfur atom introduces some degree of polarity. Thiophene itself is poorly soluble in water but soluble in many organic solvents.[5]

-

Secondary Amide: The amide group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[6][7][8] This allows for interactions with polar solvents like water and alcohols. However, amides are generally less soluble in water than comparable amines or carboxylic acids.[6][8]

-

Ethyl Ester: The ethyl ester group also contributes to the molecule's polarity through its carbonyl and ether oxygens, which can act as hydrogen bond acceptors. The ethyl group, however, adds hydrophobic character.

Overall, this compound is expected to be a sparingly soluble compound in aqueous solutions and more soluble in polar organic solvents. Its solubility will be a balance between the polar interactions of the amide and ester groups and the non-polar nature of the thiophene ring and the ethyl group.

Factors Influencing Solubility

Several physicochemical and environmental factors can significantly impact the solubility of this compound.[4][9] Understanding these factors is crucial for accurate solubility determination and for developing effective formulation strategies.

Solvent Polarity

The principle of "like dissolves like" is fundamental. The solubility of this compound will be highest in solvents with a polarity that matches its own. It is anticipated to have good solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be low.

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9] This relationship should be experimentally determined for this compound to understand its behavior under different processing and storage conditions.

pH

The amide group in this compound is generally considered neutral and does not ionize significantly within the typical physiological pH range. Therefore, pH is expected to have a minimal effect on its aqueous solubility.

Crystal Polymorphism

The solid-state form of a compound can have a profound impact on its solubility.[9] Different crystalline polymorphs can exhibit different lattice energies, leading to variations in their solubility. It is essential to characterize the solid form of this compound being used in solubility studies.

Experimental Determination of Solubility

Accurate solubility data is obtained through empirical measurement. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Protocol (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate measurements.

Self-Validating System:

-

Visual Inspection: At the end of the experiment, visually confirm the presence of undissolved solid in each vial to ensure that saturation was achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

Visualization of Concepts

Molecular Interactions in Solution

Caption: Hydrogen bonding between this compound and water.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound is a critical parameter that dictates its potential as a therapeutic agent. Based on its chemical structure, it is predicted to have limited aqueous solubility and greater solubility in organic solvents. The experimental protocols provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data. A thorough understanding and empirical determination of its solubility profile are indispensable for the successful advancement of this compound in the drug development pipeline.

References

- Amides. (n.d.). Principles of Drug Action 1, Spring 2005.

- Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- ethyl 2-(thiophene-2-carbonylamino)acetate. (n.d.). Echemi.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.

- Chemical Properties of Thiophene-2-carboxylic acid ethyl ester (CAS 2810-04-0). (n.d.). Cheméo.

- Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate.

- N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide. (n.d.). PubChem.

- Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. (n.d.). BIOSYNCE.

- This compound. (n.d.). Crysdot LLC.

- 2-Thiophenecarboxylic acid CAS#: 527-72-0. (n.d.). ChemicalBook.

- Thiophene-carboxamide derivatives and their pharmaceutical use. (n.d.). European Patent Office - EP 0371594 A1 - EPO.

- Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor.

- Ethyl Thiophene-2-carboxylate. (n.d.). LGC Standards.

- Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl. (n.d.). Cheméo.

- 2-(Thiophene-2-carboxamido)acetic acid. (n.d.). Georganics.

- 2-Ethylthiophene. (n.d.). PubChem.

- 2-ethyl thiophene, 872-55-9. (n.d.). The Good Scents Company.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH.

- 2-Thiophenecarboxamide. (n.d.). PubChem - NIH.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). NIH.

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. biosynce.com [biosynce.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ijnrd.org [ijnrd.org]

"Ethyl 2-(thiophene-2-carboxamido)acetate" spectroscopic data (NMR, IR, Mass)

An In-Depth Spectroscopic Guide to Ethyl 2-(thiophene-2-carboxamido)acetate

Introduction

This compound, with the chemical formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol , is a molecule of significant interest in medicinal chemistry and materials science.[1] It belongs to the class of thiophene carboxamides, derivatives known to exhibit a wide range of biological activities.[2][3] The structure integrates a thiophene ring, a secondary amide linkage, and an ethyl ester moiety, providing multiple points for molecular interaction and a rich landscape for spectroscopic characterization.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and supported by comparative data from related structures, offering field-proven insights for unambiguous structural elucidation and quality control.

Molecular Structure:

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standardized workflow for NMR sample preparation and data acquisition.[4]

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.

-

Thiophene Ring Protons (3H, δ 7.0-7.8 ppm): The 2-substituted thiophene ring gives rise to three distinct signals in the aromatic region.[4] H5, adjacent to the sulfur atom, is typically the most downfield. H3, adjacent to the substituent, and H4 form a characteristic pattern of doublets or doublet of doublets due to coupling.

-

Amide Proton (1H, δ ~8.0 ppm): The N-H proton of a secondary amide typically appears as a broad singlet or a triplet if coupling to the adjacent CH₂ is resolved.[5] Its chemical shift is concentration and solvent-dependent.

-

Methylene Protons (2H, δ ~4.2 ppm): The two protons of the CH₂ group attached to the nitrogen are diastereotopic and will be shifted downfield by the adjacent ester carbonyl and amide group. They are expected to appear as a doublet due to coupling with the N-H proton.

-

Ethyl Ester Protons (5H):

-

O-CH₂ (2H, δ ~4.2 ppm): A quartet resulting from coupling to the three protons of the methyl group.

-

CH₃ (3H, δ ~1.3 ppm): A triplet resulting from coupling to the two protons of the methylene group.

-

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~8.0 | br t | 1H | NH |

| H-b | ~7.6 | dd | 1H | Thiophene H -5 |

| H-c | ~7.5 | dd | 1H | Thiophene H -3 |

| H-d | ~7.1 | dd | 1H | Thiophene H -4 |

| H-e | ~4.25 | d | 2H | N-CH₂ -COO |

| H-f | ~4.20 | q | 2H | O-CH₂ -CH₃ |

| H-g | ~1.3 | t | 3H | O-CH₂-CH₃ |

graph "H_NMR_Assignment" { layout=neato; node [shape=plaintext, fontsize=12];// Nodes for atoms with labels N1 [label="N(a)", pos="0,0!"]; H_N [label="H", pos="-0.8,-0.3!"]; C_alpha [label="C(e)", pos="0.8,0.8!"]; H1_alpha [label="H", pos="0.5,1.6!"]; H2_alpha [label="H", pos="1.6,1.1!"]; C_ester_co [label="C", pos="0.5,-1.2!"]; O_ester_co [label="O", pos="1.3,-1.8!"]; O_ester_ether [label="O", pos="-0.5,-1.8!"]; C_ethyl_ch2 [label="C(f)H₂", pos="-0.8,-2.8!"]; C_ethyl_ch3 [label="C(g)H₃", pos="-1.8,-3.5!"]; C_amide_co [label="C", pos="-1.2,0.8!"]; O_amide_co [label="O", pos="-1.2,1.8!"]; C_thiophene_2 [label="C", pos="-2.5,0.5!"]; S_thiophene [label="S", pos="-3.5,2.0!"]; C_thiophene_3 [label="C", pos="-3.5,-0.5!"]; H_thiophene_3 [label="H(c)", pos="-4.3,-0.8!"]; C_thiophene_4 [label="C", pos="-4.5,0.2!"]; H_thiophene_4 [label="H(d)", pos="-5.3,0!"]; C_thiophene_5 [label="C", pos="-4.2,1.4!"]; H_thiophene_5 [label="H(b)", pos="-4.8,1.9!"]; // Bonds N1 -- H_N; N1 -- C_alpha; N1 -- C_amide_co; C_alpha -- H1_alpha; C_alpha -- H2_alpha; C_alpha -- C_ester_co; C_ester_co -- O_ester_co [style=double]; C_ester_co -- O_ester_ether; O_ester_ether -- C_ethyl_ch2; C_ethyl_ch2 -- C_ethyl_ch3; C_amide_co -- O_amide_co [style=double]; C_amide_co -- C_thiophene_2; C_thiophene_2 -- S_thiophene; C_thiophene_2 -- C_thiophene_3; C_thiophene_3 -- H_thiophene_3; C_thiophene_3 -- C_thiophene_4; C_thiophene_4 -- H_thiophene_4; C_thiophene_4 -- C_thiophene_5; C_thiophene_5 -- H_thiophene_5; C_thiophene_5 -- S_thiophene;

}

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The molecule has 9 distinct carbon environments.

-

Carbonyl Carbons (δ 160-170 ppm): Two signals are expected in this region. The ester carbonyl is typically found around δ 169 ppm, while the amide carbonyl appears slightly upfield, around δ 162 ppm, due to the resonance contribution from the nitrogen lone pair.

-

Thiophene Ring Carbons (δ 125-140 ppm): Four signals are expected. C2, attached to the electron-withdrawing amide group, will be the most downfield. The other three carbons (C3, C4, C5) will have distinct shifts characteristic of 2-substituted thiophenes.[4][6]

-

Aliphatic Carbons (δ 14-65 ppm): The three aliphatic carbons will be clearly resolved. The O-CH₂ of the ethyl group is the most deshielded (~δ 61 ppm), followed by the N-CH₂ (~δ 42 ppm), and finally the ethyl CH₃ group, which is the most upfield (~δ 14 ppm).[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | Ester C =O |

| ~162.0 | Amide C =O |

| ~138.0 | Thiophene C -2 |

| ~132.0 | Thiophene C -5 |

| ~130.0 | Thiophene C -3 |

| ~127.5 | Thiophene C -4 |

| ~61.5 | O -CH₂-CH₃ |

| ~42.0 | N-C H₂-COO |

| ~14.2 | O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectroscopy often utilizes an ATR accessory for rapid, simple analysis of solid or liquid samples without extensive preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is dominated by features from the secondary amide and ester groups.

-

N-H Stretch (3400-3200 cm⁻¹): A single, relatively sharp absorption is expected around 3300 cm⁻¹, characteristic of a secondary amide N-H group involved in hydrogen bonding.[8]

-

C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretches from the thiophene ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

-

C=O Stretches (1750-1630 cm⁻¹): This is a critical diagnostic region. Two distinct carbonyl absorptions are expected:

-

Ester C=O: A strong, sharp band around 1740 cm⁻¹ .

-

Amide C=O (Amide I): A strong, sharp band around 1650 cm⁻¹ . The lower frequency compared to the ester is due to resonance delocalization with the nitrogen lone pair.[9]

-

-

N-H Bend (Amide II) (1570-1515 cm⁻¹): A strong band around 1540 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching, which is highly characteristic of secondary amides.[8]

-

Thiophene Ring Vibrations (1550-1350 cm⁻¹): Several sharp bands corresponding to C=C and C-C stretching vibrations within the thiophene ring are expected in this region.[10]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amide) |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong, Sharp | C=O Stretch (Ester) |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1540 | Strong, Sharp | N-H Bend + C-N Stretch (Amide II) |

| ~1220 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or gas chromatography inlet, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation of the Mass Spectrum

The fragmentation of this compound is directed by the amide and ester functional groups.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 213 , corresponding to the molecular weight of the compound (C₉H₁₁NO₃S).[1]

-

Key Fragmentation Pathways: The most prominent peaks in the spectrum arise from the cleavage of weak bonds to form stable carbocations or neutral molecules. The primary fragmentation is the α-cleavage adjacent to the amide carbonyl, leading to the highly stable thenoyl cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Structure | Notes |

| 213 | [C₉H₁₁NO₃S]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₇H₆NO₂S]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) |

| 140 | [C₆H₆NOS]⁺ | Loss of the carbethoxy radical (•COOCH₂CH₃) |

| 111 | [C₅H₃OS]⁺ | Thenoyl cation. Often the base peak due to its high stability. |

References

-

University of Calgary. (n.d.). Spectroscopy Analysis: Amides. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Retrieved from [Link]

-

Zambianchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene. Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

Beavon, R. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[8]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Liu, H., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

-

Georganics. (n.d.). 2-(Thiophene-2-carboxamido)acetic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Amide - Wikipedia [en.wikipedia.org]

- 10. iosrjournals.org [iosrjournals.org]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(thiophene-2-carboxamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the synthesis of Ethyl 2-(thiophene-2-carboxamido)acetate, a valuable scaffold in medicinal chemistry. The document delineates the foundational principles of amide bond formation, critically evaluates various synthetic strategies, and offers detailed, field-proven protocols. By integrating mechanistic insights with practical considerations, this guide serves as an essential resource for researchers aiming to optimize this synthesis and troubleshoot potential challenges. Emphasis is placed on rational reagent selection, reaction monitoring, and robust purification techniques to ensure high yield and purity of the target compound.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The thiophene ring is a bioisostere of the phenyl ring, often introduced to modulate physicochemical properties such as solubility and metabolic stability. The amide linkage is a cornerstone of peptide and protein structure, and its formation is one of the most frequently performed reactions in drug discovery.[1]

The direct condensation of a carboxylic acid, such as thiophene-2-carboxylic acid, with an amine, like ethyl glycinate (the ethyl ester of glycine), is thermodynamically favorable but kinetically slow.[2] This is due to the formation of a highly unreactive ammonium carboxylate salt via an acid-base reaction.[3] Therefore, the synthesis of this compound necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This guide will focus on common and effective methods for achieving this transformation.

Mechanistic Underpinnings of Amide Bond Formation

The core of this synthesis lies in the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Several classes of reagents, known as coupling agents, have been developed for this purpose. We will discuss three widely used categories: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimide-Mediated Coupling (DCC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.[3][4] The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is an irreversible pathway that does not lead to the desired amide.[5] To suppress this side reaction and improve reaction efficiency, nucleophilic additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with carbodiimides.[2] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. The amine then reacts with this active ester to yield the final amide.[2]

A key advantage of EDC is that its urea byproduct is water-soluble, facilitating its removal during aqueous workup.[2][5] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in most organic solvents and water, often requiring filtration for removal.[5]

Diagram of EDC/HOBt-Mediated Amide Coupling:

Caption: HATU-mediated amide bond formation.

Comparative Analysis of Synthetic Protocols

The choice of coupling reagent and reaction conditions is critical and depends on factors such as substrate reactivity, potential for side reactions, and cost.

| Parameter | EDC/HOBt | HATU/Base | DCC |

| Reactivity | Good to excellent | Excellent, especially for hindered substrates [6] | Good |

| Byproduct Removal | Easy (water-soluble urea) [2][5] | Generally straightforward with aqueous workup | Difficult (insoluble DCU) [5] |

| Cost | Moderate | High | Low |

| Side Reactions | Low with HOBt additive [2] | Very low epimerization [2] | N-acylurea formation [5] |

| Safety | HOBt can be explosive in anhydrous form [5] | HATU can cause allergic reactions [7] | DCC is a skin sensitizer |

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [8][9]Thiophene and its derivatives can be irritating and flammable. [8][10]Coupling reagents can be sensitizers or have other hazards. [7]Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol is a reliable and widely used method for routine amide bond formation.

Materials:

-

Thiophene-2-carboxylic acid (1.0 equiv)

-

Ethyl glycinate hydrochloride (1.1 equiv)

-

EDC·HCl (1.2 equiv) [2]* HOBt (1.2 equiv) [2]* DIPEA or TEA (2.5 equiv) [2]* Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (1M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxylic acid (1.0 equiv), ethyl glycinate hydrochloride (1.1 equiv), and HOBt (1.2 equiv). [2]2. Dissolve the mixture in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. [2]5. Add DIPEA (2.5 equiv) dropwise. [2]6. Allow the reaction to warm to room temperature and stir for 4-18 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the thiophene-2-carboxylic acid is consumed. [2][11]8. Aqueous Workup:

-

Quench the reaction by adding water.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Transfer to a separatory funnel and wash sequentially with 1M citric acid or 1M HCl, saturated sodium bicarbonate solution, and finally with brine. [11]9. Isolation & Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [2] * Purify the crude product by flash column chromatography on silica gel to yield the pure this compound. [2]

-

Protocol 2: HATU-Mediated Synthesis

This protocol is advantageous for more challenging couplings or when minimizing reaction time is critical.

Materials:

-

Thiophene-2-carboxylic acid (1.0 equiv)

-

Ethyl glycinate hydrochloride (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA or TEA (3.0 equiv)

-

Anhydrous DMF or DCM

Procedure:

-

Dissolve thiophene-2-carboxylic acid (1.0 equiv) and ethyl glycinate hydrochloride (1.1 equiv) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIPEA (3.0 equiv) dropwise.

-

Add HATU (1.1 equiv) in one portion.

-